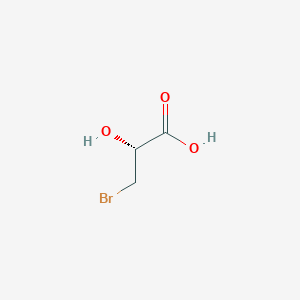

3-Bromolactic acid, (R)-

Description

3-Bromolactic acid, ®- is a chiral compound with the molecular formula C3H5BrO3 and a molecular weight of 168.974 g/mol It is a derivative of lactic acid where a bromine atom is substituted at the third carbon position

Properties

CAS No. |

29576-79-2 |

|---|---|

Molecular Formula |

C3H5BrO3 |

Molecular Weight |

168.97 g/mol |

IUPAC Name |

(2R)-3-bromo-2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |

InChI Key |

UKORLVILOUWVTJ-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)O)Br |

Canonical SMILES |

C(C(C(=O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromolactic acid, ®- can be achieved through several methods. One common approach involves the bromination of lactic acid. This process typically requires the use of bromine (Br2) and a suitable solvent under controlled conditions to ensure the selective bromination at the desired position . Another method involves the reaction of acrylic acid with hydrogen bromide (HBr) under specific temperature and pressure conditions . These methods are scalable and can be adapted for industrial production.

Chemical Reactions Analysis

3-Bromolactic acid, ®- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromolactic acid, ®- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromolactic acid, ®- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

3-Bromolactic acid, ®- can be compared with other similar compounds such as bromoacetic acid, chloroacetic acid, and iodoacetic acid . While all these compounds contain a halogen atom substituted at the alpha position of a carboxylic acid, 3-Bromolactic acid, ®- is unique due to its chiral nature and the presence of a hydroxyl group. This makes it more versatile in terms of the types of reactions it can undergo and the range of applications it can be used for.

Similar Compounds

- Bromoacetic acid

- Chloroacetic acid

- Iodoacetic acid

- Fluoroacetic acid

Biological Activity

3-Bromolactic acid, also known as (R)-3-bromo-2-hydroxypropanoic acid, is a halogenated derivative of lactic acid. Its unique structural features impart specific biological activities, making it a subject of interest in biochemical and pharmacological research. This article explores the biological activity of 3-bromolactic acid, focusing on its enzyme inhibition properties, antimicrobial effects, and potential applications in drug development.

3-Bromolactic acid is characterized by the presence of a bromine atom at the third carbon position of the lactic acid structure. This modification influences its reactivity and biological interactions compared to other hydroxypropanoic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅BrO₃ |

| Molecular Weight | 155.97 g/mol |

| pKa | Approximately 2.90 |

| Solubility | Soluble in water |

Enzyme Inhibition Studies

Research has demonstrated that 3-bromolactic acid acts as a substrate analog in enzyme inhibition studies. Its structural similarity to natural substrates allows it to be utilized in investigating enzyme mechanisms and metabolic pathways involving propanoic acid derivatives. Notably, it has been shown to inhibit specific enzymes, which can be valuable for understanding metabolic regulation and potential therapeutic targets.

Case Study: Enzyme Interaction

In a study examining its interaction with lactate dehydrogenase (LDH), 3-bromolactic acid was found to inhibit LDH activity competitively. This inhibition suggests its potential role in modulating metabolic pathways associated with lactate metabolism, which is crucial in various physiological and pathological conditions.

Antimicrobial Activity

The antimicrobial properties of 3-bromolactic acid have been evaluated against several bacterial strains. It exhibits moderate activity against Gram-positive bacteria, making it a candidate for further exploration in the development of antimicrobial agents.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Escherichia coli | 100 µg/mL |

| Klebsiella pneumoniae | 50 µg/mL |

Applications in Drug Development

The unique properties of 3-bromolactic acid position it as a promising compound in drug design and discovery. Its ability to inhibit specific enzymes can be harnessed to develop new therapeutic agents targeting metabolic disorders or infectious diseases.

Research Findings

- Enzyme Inhibition : Studies indicate that 3-bromolactic acid can selectively inhibit enzymes involved in metabolic pathways, potentially leading to new treatments for conditions such as diabetes and cancer.

- Antimicrobial Potential : Its moderate antibacterial activity suggests that it could serve as a lead compound for developing novel antibiotics, particularly against resistant strains.

Q & A

Q. Q1: What are the standard synthetic routes for (R)-3-Bromolactic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer : (R)-3-Bromolactic acid is typically synthesized via asymmetric bromination of lactic acid derivatives or enzymatic resolution. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous conditions with chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate enantiomerically pure fractions. Enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry .

- Critical Parameters : Temperature (optimal 0–5°C to minimize racemization), solvent polarity, and catalyst loading (5–10 mol% for high ee) .

Q. Q2: How should researchers characterize (R)-3-Bromolactic acid to confirm structural identity and purity?

Methodological Answer :

- Spectroscopic Analysis :

- Purity Assessment :

Advanced Research Questions

Q. Q3: How can computational modeling optimize the enantioselective synthesis of (R)-3-Bromolactic acid?

Methodological Answer :

- Density Functional Theory (DFT) : Model transition states of bromination reactions to identify chiral catalysts that lower activation energy for the (R)-enantiomer. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to predict solvent effects on enantioselectivity. Tools: GROMACS or AMBER .

- Validation : Compare computed ee values with experimental HPLC results. Discrepancies >5% require reevaluation of force fields or reaction pathways .

Q. Q4: How do researchers resolve contradictions in reported bioactivity data for (R)-3-Bromolactic acid derivatives?

Methodological Answer :

- Data Triangulation :

- Statistical Analysis :

Q. Q5: What experimental designs mitigate interference from racemization in kinetic studies of (R)-3-Bromolactic acid?

Methodological Answer :

- Racemization Monitoring :

- Temperature Control : Conduct reactions in cryogenic conditions (-20°C) if racemization rate exceeds 1%/hour .

- Kinetic Modeling : Fit data to first-order rate equations using software like MATLAB or R to quantify racemization constants .

Methodological Pitfalls and Solutions

Q. Q6: Why might NMR spectra of (R)-3-Bromolactic acid show unexpected splitting patterns, and how can this be addressed?

Methodological Answer :

- Common Causes :

- Dynamic Exchange : Bromine’s electronegativity induces rapid interconversion between rotamers, causing peak broadening. Use low-temperature NMR (-40°C in CDCl) to slow exchange .

- Impurity Artifacts : Residual solvents (e.g., DMSO) may split peaks. Dry samples under high vacuum (0.1 mmHg) for 24 hours .

- Verification : Compare with simulated spectra (e.g., ACD/Labs NMR Predictor) to distinguish artifacts from genuine signals .

Q. Q7: How can researchers validate the reproducibility of synthetic protocols for (R)-3-Bromolactic acid?

Methodological Answer :

- Blind Replication : Have an independent lab repeat the synthesis using only the published procedure. Disclose all "tacit knowledge" (e.g., stirring speed, solvent grade) .

- Data Sharing : Provide raw HPLC chromatograms and NMR FID files in supplementary materials for peer scrutiny .

- Statistical Reporting : Calculate interlab reproducibility metrics (e.g., RSD <5% for yield and ee) .

Data Presentation Standards

Q. Q8: What are the minimum data requirements for publishing (R)-3-Bromolactic acid research in high-impact journals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.